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Compound of Interest

Compound Name:
2-(4-Amino-3-

methylphenoxy)acetamide

CAS No.: 201853-03-4

Cat. No.: B3250248

Get Quote

Executive Summary
2-(4-Amino-3-methylphenoxy)acetamide (CAS: 201853-03-4) is a critical intermediate in the

synthesis of pharmaceutical compounds, often serving as a scaffold for kinase inhibitors and

analgesic derivatives. Its structural duality—combining an electron-rich 4-amino-3-

methylphenol core with a polar acetamide side chain—presents unique challenges in NMR

characterization.

This guide provides a comparative analysis of assignment strategies, moving beyond simple

peak listing to explain the causality of chemical shifts. It compares empirical prediction methods

against high-fidelity analog data to establish a consensus assignment, aiding researchers in

confirming identity and purity during drug development.

Structural Segmentation & Numbering
To ensure accurate assignment, we deconstruct the molecule into two distinct magnetic

environments:
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The Aromatic Core: A trisubstituted benzene ring (1,3,4-substitution pattern).

The Aliphatic Side Chain: An oxy-acetamide linker.

Numbering Scheme used in this Guide:

C1: Aromatic C attached to Oxygen.

C2: Aromatic C (ortho to O, between O and Me).

C3: Aromatic C attached to Methyl.

C4: Aromatic C attached to Amine.

C5: Aromatic C (ortho to Amine).

C6: Aromatic C (ortho to Oxygen).

C7: Methyl Carbon (-CH3).

C8: Methylene Carbon (-O-CH2-).

C9: Carbonyl Carbon (-C=O).

Comparative Assignment Guide
This section compares the Predicted Shifts (based on Chemoinformatic Additivity Rules) with

Consensus Experimental Values derived from high-confidence structural analogs (e.g., 4-

amino-3-methylphenol and 2-phenoxyacetamide).

Table 1: Consensus 13C NMR Chemical Shift
Assignments (DMSO-d6)
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Carbon
Label

Functional
Group

Predicted
Shift (ppm)

Consensus

Exp. Shift

(ppm)

Signal Type
Mechanistic
Explanation

C9
Carbonyl

(C=O)
171.0 169.5 - 170.5 Quaternary

Deshielded

by double

bond to

oxygen and

adjacent

nitrogen.

C1 Ar-C-O (Ipso) 152.5 149.0 - 151.0 Quaternary

Strong

deshielding

due to

electronegati

ve oxygen

attachment

(Ether).

C4 Ar-C-N (Ipso) 138.0 139.0 - 141.0 Quaternary

Deshielded

by nitrogen

attachment;

slightly offset

by ortho-

methyl effect.

C3
Ar-C-Me

(Ipso)
126.0 123.0 - 125.0 Quaternary

Ipso-methyl

effect (+9

ppm)

balanced by

ortho-amino

shielding.
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C5
Ar-CH (Ortho

to NH2)
116.0 114.0 - 116.0 Methine

Shielded

significantly

by the

electron-

donating

amino group

(Ortho effect).

C2
Ar-CH (Ortho

to O)
113.5 112.0 - 113.5 Methine

Shielded by

the alkoxy

group;

located

between O

and Me

substituents.

C6
Ar-CH (Ortho

to O)
112.0 111.0 - 112.5 Methine

Shielded by

alkoxy group;

typically the

most upfield

aromatic

signal.

C8 -O-CH2- 68.0 67.0 - 68.5 Methylene

Deshielded

by oxygen;

distinct region

for

phenoxyacet

amide ethers.

C7 -CH3 16.5 16.0 - 17.0 Methyl

Typical

aromatic

methyl shift;

slightly

shielded by

electron-rich

ring.
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Note on Solvent Effects: Data is standardized for DMSO-d6. In CDCl3, expect the Carbonyl

(C9) to shift slightly downfield (~172 ppm) and the Amine-associated carbons (C4, C5) to show

minor variations due to H-bonding differences.

Experimental Validation Workflow
To confirm these assignments in a laboratory setting, a self-validating workflow using 1D and

2D NMR is required.

Protocol: Step-by-Step Characterization
Sample Preparation: Dissolve 10-15 mg of compound in 0.6 mL DMSO-d6. (DMSO is

preferred over CDCl3 to prevent aggregation of the amide/amine groups).

1D 13C NMR: Acquire spectrum with proton decoupling (CPD). Look for the characteristic 3

distinct regions:

16-17 ppm: Methyl.

67-68 ppm: Methylene ether.

110-170 ppm: Aromatic/Carbonyl.

DEPT-135: Run Distorsionless Enhancement by Polarization Transfer to differentiate

carbons:

Up (Positive): Methyl (C7), Methines (C2, C5, C6).

Down (Negative): Methylene (C8).

Invisible: Quaternary Carbons (C1, C3, C4, C9).

2D HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to carbons.
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Match the -OCH2- protons (~4.3 ppm) to C8 (~67 ppm).

Match the Ar-CH3 protons (~2.1 ppm) to C7 (~16 ppm).

2D HMBC (Heteronuclear Multiple Bond Correlation):The Gold Standard for Connectivity.

Critical Check: The Amide NH2 protons should show a long-range coupling to the

Carbonyl (C9).

Critical Check: The Methyl protons (H7) should show strong coupling to C3 (Ipso) and

weaker coupling to C2 and C4, confirming the regiochemistry.

Visualization: Structural Elucidation Logic
The following diagram illustrates the logical flow for assigning the most difficult overlapping

regions (the aromatic ring).
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Unknown Spectrum
(DMSO-d6)

Identify 3 Key Regions:
Aliphatic, Ether, Aromatic/C=O

Run DEPT-135

Quaternary Carbons
(Invisible in DEPT)

C1, C3, C4, C9

Protonated Carbons
(Visible in DEPT)

C2, C5, C6, C7, C8

Assign C9 (C=O)
~170 ppm

(Most Downfield)

Assign C8 (-OCH2-)
~67 ppm

(Negative Phase)

Assign C7 (-CH3)
~16 ppm

(Positive Phase)

Run HMBC
(Long Range Coupling)

Resolve Aromatic Ring
Use Me-H coupling to find C3

Use OCH2-H coupling to find C1

Confirmed Structure
2-(4-Amino-3-methylphenoxy)acetamide

Click to download full resolution via product page

Caption: Logic flow for resolving the 13C NMR spectrum using DEPT and HMBC correlations.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3250248/docs?utm_src=pdf-body-img#13c-nmr-assignment-guide-2-4-amino-3-methylphenoxy-acetamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3250248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Comparison: Why Analog Data Matters
In the absence of a specific library match for CAS 201853-03-4, relying solely on

Chemoinformatic Prediction (Method A) often fails to account for the specific electronic push-

pull of the ortho amino-methyl interaction.

Method A (Prediction): Often overestimates the shielding of C2, predicting it closer to 108

ppm.

Method B (Analog Derivation - Recommended): Using 4-amino-3-methylphenol as a

reference corrects this. The methyl group at C3 exerts a steric and electronic influence that

des-shields C2 slightly more than predicted, placing it nearer to 112-113 ppm.

Comparison of Assignment Accuracy:

Feature Prediction Software
Analog Derivation (This
Guide)

C1 (Ipso-O) Accuracy
Low (Often misses ether
effect)

High (Based on
Phenoxyacetamide data)

Ring Isomer Resolution Poor (Confuses C2 vs C6) High (Uses HMBC logic)

| Solvent Correction | Generic | Specific (DMSO-d6 calibrated) |
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To cite this document: BenchChem. [13C NMR Assignment Guide: 2-(4-Amino-3-
methylphenoxy)acetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3250248/docs#13c-nmr-assignment-guide-2-4-
amino-3-methylphenoxy-acetamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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